Divergent GABAC Receptor Pharmacology: Fluorine-Driven Agonist vs. Methyl-Driven Antagonist Activity
The derivative trans-4-amino-2-fluorobut-2-enoic acid demonstrates potent agonist activity at human GABAC receptors, whereas the corresponding methyl analog functions as a moderately potent antagonist [1].
| Evidence Dimension | GABAC Receptor Binding Affinity (KD) and Functional Activity |
|---|---|
| Target Compound Data | KD = 2.43 μM (Potent Agonist) |
| Comparator Or Baseline | trans-4-amino-2-methylbut-2-enoic acid: IC50 = 31.0 μM, KB = 45.5 μM (Moderate Antagonist) |
| Quantified Difference | 12.8-fold higher binding affinity for the fluorinated analog, with a complete reversal of functional activity from agonist to antagonist. |
| Conditions | Electrophysiological recording from Xenopus oocytes expressing human ρ1 subunit of GABAC receptors using a two-electrode voltage-clamp method. |
Why This Matters
This exemplifies how 2-fluoro-but-2-enoic acid serves as a critical precursor for achieving a desired pharmacological profile in neuroscience tool compounds or drug candidates, a property not attainable with non-fluorinated or methyl-substituted analogs.
- [1] Chebib M, et al. Analogues of γ-aminobutyric acid (GABA) and trans-4-aminocrotonic acid (TACA) substituted in the 2 position as GABAC receptor antagonists. Br J Pharmacol. 1997 Dec;122(8):1551-60. View Source
